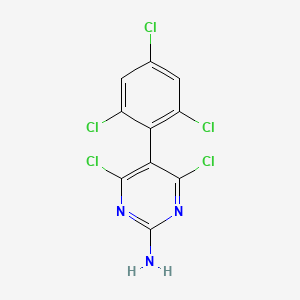
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms attached to both the pyrimidine ring and the phenyl group, making it a highly chlorinated derivative. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
科学研究应用
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiplatelet and anticoagulant activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in its role as an intermediate in the synthesis of antiplatelet drugs, it helps inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing clot formation.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another chlorinated pyrimidine derivative used as an intermediate in pharmaceutical synthesis.
2,4-Dichloro-6-methylpyrimidine: A related compound with similar chemical properties but different applications.
Uniqueness
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is unique due to its highly chlorinated structure, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms make it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry.
属性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4,6-dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-3-1-4(12)6(5(13)2-3)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
InChI 键 |
XKHFLCDMCIZQGF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


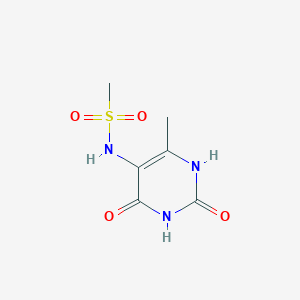
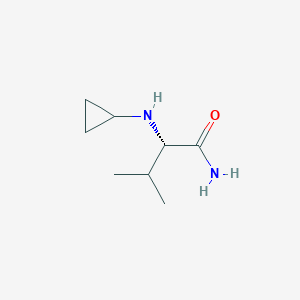
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
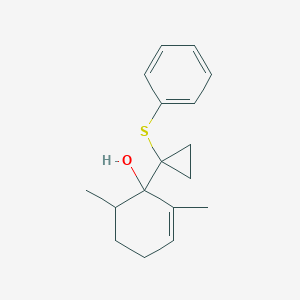

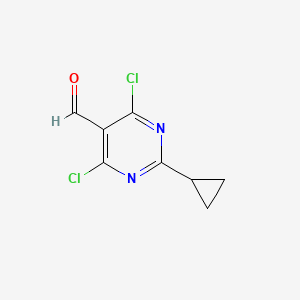

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

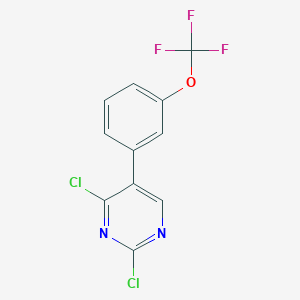
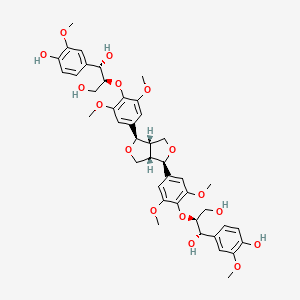
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)

